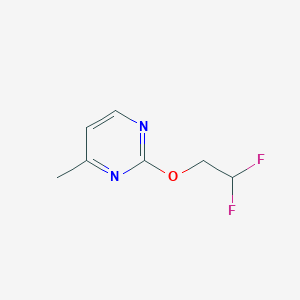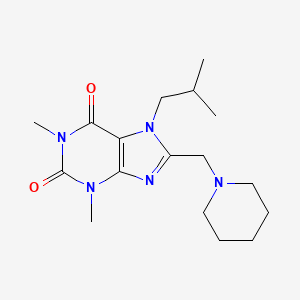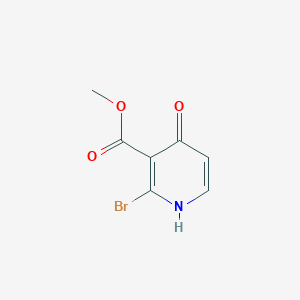![molecular formula C20H25N3O3 B2888081 N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide CAS No. 872843-52-2](/img/structure/B2888081.png)
N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: Pyrrolidinone, acetic anhydride
Conditions: Heating under reflux
Step 3: Formation of Final Compound
Reagents: Diethylamine, acetic anhydride
Conditions: Room temperature, stirring
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
-
Step 1: Synthesis of Indole Core
Reagents: Phenylhydrazine, acetone
Conditions: Acidic medium (e.g., hydrochloric acid), reflux
化学反応の分析
Types of Reactions
N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions
Reduction: Lithium aluminum hydride, anhydrous conditions
Substitution: Nucleophiles such as amines or thiols, basic conditions
Major Products
Oxidation: Formation of indole-2,3-dione derivatives
Reduction: Formation of hydroxylated pyrrolidinone derivatives
Substitution: Formation of substituted indole derivatives
科学的研究の応用
N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide involves its interaction with various molecular targets. The indole ring can interact with multiple receptors, including serotonin receptors, which are implicated in mood regulation and other physiological processes. The pyrrolidinone moiety may contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide
- N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)benzyl]acetamide
- N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)phenyl]acetamide
Uniqueness
Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the indole ring, in particular, is known to enhance the compound’s ability to interact with biological targets, making it a valuable molecule for further research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-3-21(4-2)18(24)14-23-13-16(15-9-5-6-10-17(15)23)19(25)20(26)22-11-7-8-12-22/h5-6,9-10,13H,3-4,7-8,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEPODUSIAAFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2887999.png)
![8-(tert-butyl)-N-(furan-2-ylmethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2888000.png)
![5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B2888001.png)


![N-(2-ethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2888008.png)
![(E)-methyl 2-((3-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2888009.png)


![N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-ethylbenzamide](/img/structure/B2888013.png)
![Methyl (1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2888014.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2888018.png)
![(3,5-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2888019.png)
